Fmoc-Lys(Nde)-OH
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Overview
Description
Fmoc-Lys(Nde)-OH, also known as 9-fluorenylmethoxycarbonyl-L-lysine(Nε-2,4-dinitrophenyl)-OH, is a derivative of lysine used in peptide synthesis. This compound is particularly valuable in solid-phase peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a temporary protecting group that can be removed under mild conditions, making it ideal for synthesizing complex peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Nde)-OH typically involves the protection of the lysine amino group with the Fmoc group. This is achieved by reacting lysine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The Nε-2,4-dinitrophenyl group is then introduced by reacting the Fmoc-protected lysine with 2,4-dinitrofluorobenzene under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase synthesis techniques allows for the efficient production of high-purity peptides .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(Nde)-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling: The free amino group can then react with activated carboxyl groups to form peptide bonds.
Substitution: The Nε-2,4-dinitrophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used for peptide bond formation.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the Nε-2,4-dinitrophenyl group.
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives, peptide chains, and substituted lysine derivatives .
Scientific Research Applications
Fmoc-Lys(Nde)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and vaccines.
Industry: Applied in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Fmoc-Lys(Nde)-OH involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The Nε-2,4-dinitrophenyl group can be used to introduce additional functional groups or to study the interactions of the lysine residue with other molecules .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(ivDde)-OH: Another lysine derivative with a different protecting group.
Fmoc-Lys(Boc)-OH: Uses a tert-butyloxycarbonyl group for protection.
Fmoc-Lys(Mtt)-OH: Contains a 4-methyltrityl protecting group.
Uniqueness
Fmoc-Lys(Nde)-OH is unique due to its Nε-2,4-dinitrophenyl group, which allows for specific chemical modifications and studies. This makes it particularly useful in applications where selective substitution or labeling of the lysine residue is required .
Properties
Molecular Formula |
C32H29N3O8 |
---|---|
Molecular Weight |
583.6 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(1-hydroxy-4-nitro-3-oxoinden-2-yl)ethylideneamino]hexanoic acid |
InChI |
InChI=1S/C32H29N3O8/c1-18(27-29(36)23-13-8-15-26(35(41)42)28(23)30(27)37)33-16-7-6-14-25(31(38)39)34-32(40)43-17-24-21-11-4-2-9-19(21)20-10-3-5-12-22(20)24/h2-5,8-13,15,24-25,36H,6-7,14,16-17H2,1H3,(H,34,40)(H,38,39) |
InChI Key |
JWAWLLHLNGKAOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(C5=C(C4=O)C(=CC=C5)[N+](=O)[O-])O |
Origin of Product |
United States |
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